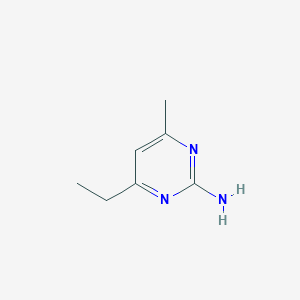

4-Ethyl-6-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSCQYIZLNIDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114042-92-1 | |

| Record name | 4-ethyl-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Ethyl 6 Methylpyrimidin 2 Amine

Established Synthetic Routes to 4-Ethyl-6-methylpyrimidin-2-amine

The traditional synthesis of this compound is rooted in classical condensation reactions that are hallmarks of pyrimidine (B1678525) chemistry. These methods are reliable and have been well-documented for constructing the pyrimidine core.

Guanidine (B92328) Condensation Reactions in Pyrimidine Synthesis

The most common and direct method for synthesizing 2-aminopyrimidines is the condensation of guanidine with a suitable 1,3-dielectrophile, typically a β-dicarbonyl compound or its equivalent. jocpr.comresearchgate.net Guanidine, being a highly reactive N,C,N-binucleophile, readily participates in cyclocondensation reactions to form the six-membered pyrimidine ring. nih.gov This approach is a variant of the well-known Biginelli reaction. nih.gov

For the specific synthesis of this compound, the required precursor is heptane-2,4-dione . The reaction mechanism involves the nucleophilic attack of the guanidine nitrogens onto the two carbonyl carbons of the diketone. This is followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrimidine ring.

The general reaction is summarized below:

Reactants : Guanidine hydrochloride, Heptane-2,4-dione

Conditions : Typically conducted in an alkaline medium, often using a base like sodium ethoxide in ethanol, and may require heating. jocpr.comnih.gov

Product : this compound

This method is highly efficient for producing a wide range of substituted 2-aminopyrimidines by simply varying the substituent groups on the β-dicarbonyl precursor. researchgate.netacs.org

Role of α,β-Unsaturated Carbonyl Compounds as Precursors

An alternative, yet closely related, established route involves the use of α,β-unsaturated carbonyl compounds, such as chalcones or other enones. jocpr.comrsc.org In this pathway, guanidine reacts with an α,β-unsaturated ketone in a Michael addition, followed by an intramolecular cyclization and subsequent oxidation to form the pyrimidine ring. tib.euyoutube.com

The precursor for this compound in this synthesis would be an α,β-unsaturated ketone that can generate the required substitution pattern. The reaction of guanidine with such precursors provides a versatile method for accessing 2-aminopyrimidines. jocpr.com The initial product is often a dihydropyrimidine, which can be oxidized to the final aromatic pyrimidine, sometimes by using an excess of the unsaturated ketone itself as the dehydrogenating agent. jocpr.com

Interactive Table: Established Synthetic Routes

| Route | Key Reagent | Precursor | Product | General Principle |

| Guanidine Condensation | Guanidine | Heptane-2,4-dione | This compound | Cyclocondensation with a β-dicarbonyl compound. jocpr.comresearchgate.net |

| α,β-Unsaturated Carbonyl | Guanidine | α,β-Unsaturated Ketone | This compound | Michael addition followed by cyclization and oxidation. tib.euyoutube.com |

Novel Approaches in Amine-Containing Heterocycle Synthesis

While classical condensations are robust, modern synthetic chemistry seeks more sustainable and efficient methods. The following sections describe novel strategies in heterocyclic amine synthesis that represent the forefront of the field, although their specific application to this compound may not yet be documented.

Photochemical Oxidation and Desaturation Methodologies for Heterocyclic Amines

Photochemical methods offer a green and efficient alternative for synthesizing and modifying heterocycles by using light to induce chemical reactions. chim.it Photoredox catalysis, in particular, has emerged as a powerful tool for amine functionalization. acs.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. For tertiary amines, this can lead to the formation of an α-amino radical, a highly reactive intermediate that can undergo various transformations. acs.orgacs.org

These photochemical systems can be harnessed for:

Dehydrogenation : Creating double bonds within a heterocyclic system.

C-H Functionalization : Introducing new substituents onto the heterocyclic core under mild conditions.

While direct synthesis of a pyrimidine ring via photochemistry is less common, these methods are highly relevant for the post-synthesis modification of related heterocyclic amines. acs.org For instance, an existing saturated heterocycle could be desaturated to form an aromatic system, or substituents could be added to the pyrimidine ring. chim.it

Electrochemical Synthesis Strategies for N-Heterocyclic Amines

Electrosynthesis has gained significant traction as a sustainable and powerful tool in organic chemistry, minimizing the need for chemical oxidants or reductants and often proceeding under mild conditions. nih.govrsc.org For the synthesis of N-heterocyclic amines, electrochemical methods provide several innovative pathways. chim.it

Key electrochemical strategies include:

Dehydrogenative Coupling : Electrochemical methods can facilitate C-H/N-H coupling to form heterocyclic rings. For example, Stahl and co-workers developed a combined electrochemical and photochemical method for Csp³–H amination to form pyrrolidines. chim.it

Cyclization Reactions : Intramolecular cyclizations can be triggered by an electrochemical event. Martins, Mendes, and co-workers demonstrated an electrochemical method for synthesizing flavanones via an intramolecular oxa-Michael addition. chim.it

Aziridination : Electrochemical aziridination of alkenes with primary amines provides an efficient route to valuable aziridine (B145994) derivatives, which are precursors to other amines. chim.itresearchgate.net

These modern electrochemical approaches offer precise control and high functional group tolerance, making them attractive for constructing complex amine-containing heterocycles. rsc.orgresearchgate.net

Catalyst-Free Alkylation Methods for Saturated Heterocycles

The introduction of alkyl groups onto heterocyclic rings is a fundamental transformation. While many methods rely on transition metal catalysts, recent research has focused on developing catalyst-free alternatives. rsc.org One such approach involves the alkylation of heteroaromatics with ketonic Mannich bases, which serve as in situ generators of enones under metal-free conditions. researchgate.net This method is advantageous due to its use of an environmentally benign catalyst (K10 clay) and mild, water-mediated reaction conditions. researchgate.net

In a different vein, novel strategies for the direct C(sp³)–H alkylation of saturated heterocycles have been developed using dual hydrogen atom transfer (HAT) and nickel catalysis. researchgate.netwilddata.cn While not strictly "catalyst-free," these methods bypass the need for pre-functionalization of the heterocycle, representing a significant step forward in efficiency and atom economy for modifying saturated N-heterocycles. documentsdelivered.com

Interactive Table: Novel Synthetic Approaches

| Methodology | Description | Advantages | Potential Application |

| Photochemical Oxidation | Uses light to generate reactive intermediates (e.g., α-amino radicals) for cyclization or functionalization. chim.itacs.org | Mild conditions, high selectivity, sustainable (uses light as a reagent). | Modification of the pyrimidine ring or synthesis of related heterocycles. |

| Electrochemical Synthesis | Employs electric current to drive redox reactions for ring formation or functionalization. nih.govchim.it | Avoids chemical oxidants/reductants, high control, sustainable. | Direct synthesis or functionalization of N-heterocycles. rsc.org |

| Catalyst-Free Alkylation | Utilizes reagents like ketonic Mannich bases to alkylate heterocycles without transition metals. researchgate.net | Environmentally benign, mild conditions, avoids metal contamination. | Introduction of alkyl groups to the pyrimidine core or related structures. |

Wittig Reagent Applications in Pyrimidine Synthesis

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig in 1954, is a cornerstone of organic synthesis, renowned for its efficiency in creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides (Wittig reagents). libretexts.orgnumberanalytics.com While not typically employed for the primary construction of the pyrimidine ring, the Wittig reaction and its variants are powerful tools for the postsynthetic modification of pyrimidine scaffolds, enabling the introduction of diverse unsaturated moieties.

The reaction's general mechanism involves the nucleophilic attack of a phosphorus ylide on an aldehyde or ketone, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. libretexts.orgmasterorganicchemistry.com This ring subsequently decomposes to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force of the reaction. libretexts.org

A direct application of this methodology in pyrimidine chemistry has been demonstrated in the synthesis of novel (E)-5-styrylpyrimidines. benthamdirect.com In this research, a pyrimidine phosphonium ylide was reacted with a variety of aryl and heteroaryl aldehydes. The study highlights an eco-friendly protocol using sodium tripolyphosphate (STPP) in water, which afforded the target compounds in high yields. benthamdirect.com This demonstrates the utility of the Wittig reaction in functionalizing the pyrimidine core, a strategy valuable for creating complex molecules for various applications. nih.gov

The table below summarizes the results from the synthesis of (E)-5-styrylpyrimidines, showcasing the versatility of the Wittig reaction with different aldehydes. benthamdirect.com

Table 1: Synthesis of (E)-5-Styrylpyrimidines via Wittig Reaction

| Entry | Aldehyde Reactant | Resulting Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | (E)-5-Styrylpyrimidine | 92% |

| 2 | 4-Methoxybenzaldehyde | (E)-5-(4-Methoxystyryl)pyrimidine | 96% |

| 3 | 4-Chlorobenzaldehyde | (E)-5-(4-Chlorostyryl)pyrimidine | 94% |

| 4 | 4-Nitrobenzaldehyde | (E)-5-(4-Nitrostyryl)pyrimidine | 95% |

| 5 | 2-Thiophenecarboxaldehyde | (E)-5-(2-Thienylvinyl)pyrimidine | 88% |

This table is generated based on the findings reported in the synthesis of (E)-5-styrylpyrimidines. benthamdirect.com

Furthermore, variations of the classic Wittig reaction, such as the aza-Wittig reaction, have been employed to construct fused heterocyclic systems containing a pyrimidine ring. For instance, the intermolecular aza-Wittig reaction followed by heterocyclization has been successfully used to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives. thieme-connect.com This illustrates the broader applicability of Wittig-type chemistry in generating complex, nitrogen-containing heterocyclic structures.

Mechanistic Investigations of this compound Formation Reactions

The primary and most established route for synthesizing 2-aminopyrimidines is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine. researchgate.netslideshare.net This reaction provides a direct and efficient pathway to the 2-amino-4,6-disubstituted pyrimidine core.

For the specific synthesis of this compound, the logical precursors for this condensation are 3-ethyl-2,4-pentanedione and guanidine . The reaction proceeds through a well-understood, multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

The proposed mechanistic pathway is detailed as follows:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of guanidine on one of the carbonyl carbons of 3-ethyl-2,4-pentanedione. Guanidine, while a strong base, acts as an effective N-C-N binucleophile in this context.

Formation of Hemiaminal Intermediate: This initial attack forms an unstable tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. mdpi.com

Proton Transfer: A series of proton transfers occurs, leading to the neutralization of the charged centers and the formation of a more stable intermediate poised for cyclization.

Intramolecular Cyclization: The second nitrogen atom of the guanidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon of the dicarbonyl backbone. This key step forms the six-membered heterocyclic ring.

Dehydration and Aromatization: The resulting cyclic intermediate undergoes two successive dehydration (loss of water) steps. The elimination of two molecules of water from the ring system leads to the formation of new double bonds, ultimately resulting in the stable, aromatic 2-aminopyrimidine (B69317) ring.

The key transformations in the proposed mechanism are outlined in the table below.

Table 2: Mechanistic Steps for the Formation of this compound

| Step | Reactants/Intermediates | Transformation | Product/Intermediate |

|---|---|---|---|

| 1 | Guanidine + 3-Ethyl-2,4-pentanedione | Nucleophilic attack of guanidine N on a C=O group | Acyclic carbinolamine intermediate |

| 2 | Acyclic carbinolamine intermediate | Intramolecular nucleophilic attack by the second guanidine N on the remaining C=O group | Cyclic di-hydroxy intermediate |

| 3 | Cyclic di-hydroxy intermediate | First dehydration (loss of H₂O) | Cyclic mono-ene intermediate |

This table outlines the generally accepted Pinner condensation mechanism as applied to the specified reactants.

This condensation reaction is a classic example of heterocycle synthesis, where the strategic combination of a 1,3-dielectrophile (the β-dicarbonyl compound) and a 1,3-dinucleophile (guanidine) efficiently constructs the pyrimidine core. mdpi.comslideshare.net

Synthesis of Substituted N-(4-Ethyl-6-methylpyrimidin-2-yl)benzamide Derivatives

The synthesis of N-(4-Ethyl-6-methylpyrimidin-2-yl)benzamide derivatives is a primary strategy for elaborating the core structure. This is typically achieved through the acylation of the 2-amino group of this compound with various benzoyl halides or their equivalents. This reaction creates a stable amide linkage, introducing a new phenyl moiety that can be further substituted to modulate the molecule's properties. The reaction conditions for this acylation can be tuned, often employing a base to scavenge the hydrogen halide byproduct and a suitable solvent to facilitate the reaction.

Reaction with 4-(bromomethyl)benzoyl bromide

A specific and significant derivatization involves the reaction of this compound with 4-(bromomethyl)benzoyl bromide. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the benzoyl bromide. The resulting product is N-(4-ethyl-6-methylpyrimidin-2-yl)-4-(bromomethyl)benzamide.

The key feature of this derivative is the presence of a bromomethyl group on the benzoyl ring. This benzylic bromide is a reactive handle that can be used for subsequent functionalization through nucleophilic substitution reactions. For instance, it can react with various nucleophiles such as amines, thiols, or alcohols to attach a wide range of substituents, thereby creating a library of diverse compounds from a single intermediate. This two-step synthetic sequence provides a powerful tool for structure-activity relationship studies.

Structural Modification at the Amino Group

Beyond acylation with benzoyl halides, the 2-amino group of this compound is amenable to a variety of other structural modifications. These transformations aim to explore the chemical space around the pyrimidine core by introducing different functional groups, thereby altering steric bulk, electronic properties, and hydrogen bonding capabilities.

Common modifications include:

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide derivatives. An example of such a derivative is 4-amino-N-(4-ethyl-6-methylpyrimidin-2-yl)-benzenesulfonamide. sigmaaldrich.com

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively. These reactions introduce a carbonyl or thiocarbonyl linker and another substituent group. The synthesis of acylthiourea derivatives, such as those involving reactions with ortho-toluylchloride and ammonium (B1175870) thiocyanate, has been reported for analogous aminopyridine structures. researchgate.net

Alkylation: While direct N-alkylation of the exocyclic amino group can be challenging due to the potential for reaction at the ring nitrogen atoms, it can be achieved under specific conditions. nih.gov This modification directly attaches an alkyl or arylalkyl group to the amino function.

These modifications are summarized in the table below:

Table 1: Examples of Structural Modifications at the 2-Amino Group

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acylation | 4-(bromomethyl)benzoyl bromide | Amide |

| Sulfonylation | 4-Aminobenzenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

Pyrimidine Ring Modifications and Substituent Effects

One common strategy involves the modification of substituents at the 4- and 6-positions. For instance, related 2-aminopyrimidine systems can be synthesized with different alkyl or aryl groups at these positions to probe the effect of steric and electronic changes. researchgate.net Another approach is the introduction of new substituents onto the pyrimidine ring itself, such as at the C5 position. Halogenation or nitration reactions can introduce electron-withdrawing groups, which can alter the reactivity of the ring and the basicity of the nitrogen atoms. For example, introducing a trifluoromethyl group, a bioisostere for a methyl group, can enhance metabolic stability and alter receptor binding interactions due to its strong electron-withdrawing nature. cardiff.ac.uk

The introduction of a chloro group at the 4-position of a 2-amino-6-methylpyrimidine scaffold, creating 2-amino-4-chloro-6-methylpyrimidine, provides a reactive site for nucleophilic aromatic substitution. nih.gov This allows for the displacement of the chlorine atom by various nucleophiles (e.g., amines, alkoxides), enabling the synthesis of a wide range of 4-substituted derivatives. researchgate.net

Development of Hybrid Scaffolds Incorporating this compound Moiety

A modern strategy in medicinal chemistry involves the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single chemical entity. The this compound moiety is an attractive component for such hybrids due to its hydrogen bonding capabilities and established synthetic accessibility.

This approach involves linking the pyrimidine derivative to another heterocyclic system, often via a flexible or rigid linker. The goal is to design molecules that can interact with multiple biological targets or with different binding sites on a single target. For example, the 2-amino group or a functional handle introduced through prior derivatization (like the bromomethyl group in N-(4-ethyl-6-methylpyrimidin-2-yl)-4-(bromomethyl)benzamide) can be used as an anchor point to connect to other scaffolds, such as oxadiazoles, triazoles, or other pyrimidine rings. researchgate.net

The synthesis of such hybrids requires careful planning of multi-step reaction sequences. For instance, a derivative of this compound could be functionalized with a group capable of participating in a click reaction or a palladium-catalyzed cross-coupling reaction to merge it with another molecular fragment.

Azo Coupling Reactions with this compound Derivatives

Azo coupling is a chemical reaction that can be used to introduce an azo group (–N=N–) into the this compound scaffold, typically leading to the formation of highly colored compounds. This reaction involves the electrophilic substitution of an activated aromatic or heteroaromatic ring by a diazonium salt.

The pyrimidine ring in this compound is electron-rich, particularly at the C5 position, due to the activating effect of the amino group and the alkyl substituents. This makes it susceptible to attack by an aryldiazonium cation. The reaction sequence begins with the diazotization of a primary aromatic amine (e.g., aniline (B41778) or a substituted aniline) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the aryldiazonium salt. This electrophile is then added to a solution of the this compound derivative. The coupling occurs at the C5 position, provided it is unsubstituted, to yield a 5-arylazo-4-ethyl-6-methylpyrimidin-2-amine derivative.

The resulting azo compounds have an extended π-conjugated system, which is responsible for their characteristic absorption of visible light. The specific color and properties of the azo dye can be fine-tuned by changing the substituents on the aryl ring of the diazonium salt.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(4-Ethyl-6-methylpyrimidin-2-yl)benzamide |

| 4-(bromomethyl)benzoyl bromide |

| N-(4-Ethyl-6-methylpyrimidin-2-yl)-4-(bromomethyl)benzamide |

| 4-amino-N-(4-ethyl-6-methylpyrimidin-2-yl)-benzenesulfonamide |

| 2-amino-4-chloro-6-methylpyrimidine |

| Aniline |

| Sodium nitrite |

| 5-arylazo-4-ethyl-6-methylpyrimidin-2-amine |

| ortho-toluylchloride |

Chemical Reactions

The chemical reactivity of 4-Ethyl-6-methylpyrimidin-2-amine is dictated by the pyrimidine (B1678525) ring and the amino group. The lone pair of electrons on the amino group makes it nucleophilic, while the nitrogen atoms within the pyrimidine ring can be protonated or alkylated.

The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. The pyrimidine ring itself can participate in electrophilic substitution reactions, although the presence of the activating amino group and the deactivating nature of the ring nitrogen atoms can lead to complex reactivity patterns. The methyl group at the 6-position is activated by the adjacent nitrogen atoms and can potentially undergo condensation reactions with aldehydes under certain conditions. sigmaaldrich.com

Advanced Spectroscopic and Computational Characterization of 4 Ethyl 6 Methylpyrimidin 2 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods provide critical insights into the molecular structure, connectivity, and composition of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce a wealth of structural information.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

In the analysis of pyrimidine (B1678525) derivatives, IR spectroscopy reveals key vibrational bands that confirm their structural integrity. For instance, the spectra of various substituted pyrimidine compounds show characteristic peaks corresponding to N-H (amine) and C-H (aliphatic and aromatic) stretching, as well as C=N and C=C stretching within the pyrimidine ring. The presence of a broad singlet for the NH proton is a common feature. rsc.org

Table 1: Selected IR Spectral Data for Pyrimidine Derivatives rsc.org

| Compound | Key IR Absorptions (νmax, cm⁻¹) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639, 2967, 1896, 1608, 1223 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3435, 2986, 1746, 1635 |

| A derivative of C14H15ClN2O3 | 3428, 2967, 1921, 1117, 758 |

| A derivative of C14H16N2O2S | 3340, 2979, 1823, 1597, 1122 |

These values help in confirming the presence of the core pyrimidine structure and the attached functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In 4-Ethyl-6-methylpyrimidin-2-amine and its derivatives, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the pyrimidine ring proton (a singlet), and the amine protons (a broad singlet). rsc.org

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For pyrimidine derivatives, ¹³C NMR spectra clearly show signals for the carbon atoms of the ethyl and methyl groups, as well as the distinct carbons of the pyrimidine ring. rsc.orgrsc.org

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrimidine Derivatives rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (s, 1H, NH), 8.24 (d, 2H), 7.89 (s, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 |

| A derivative of C14H17N3O3 | 9.01 (s, 1H), 7.53 (s, 1H), 6.82 (t, 1H), 6.28-6.40 (m, 3H), 4.95 (s, 2H), 4.89 (s, 1H), 3.88 (q, 2H), 2.12 (s, 3H), 1.01 (t, 3H) | 165.5, 152.2, 148.6, 147.7, 145.4, 128.7, 113.9, 112.9, 111.7, 99.5, 59.1, 54.1, 17.8, 14.1 |

The chemical shifts (δ), multiplicities (e.g., s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet), and integration values from these spectra are used to piece together the molecular structure. rsc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₁₁N₃), the monoisotopic mass is 137.0953 Da. uni.lu In a mass spectrum, this would be observed as the molecular ion peak [M]⁺. Depending on the ionization method, adducts such as [M+H]⁺ (m/z 138.1026) or [M+Na]⁺ (m/z 160.0845) may also be observed. uni.lu

The fragmentation of aminopyrimidines, like other aliphatic amines, often involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the primary fragmentation would likely involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable cation. The general fragmentation pattern for ethylamine (B1201723) shows a base peak at m/z 30, corresponding to [CH₄N]⁺, and a molecular ion peak at m/z 45. docbrown.info A similar cleavage next to the amine group is expected for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 138.10257 |

| [M+Na]⁺ | 160.08451 |

| [M-H]⁻ | 136.08801 |

| [M]⁺ | 137.09474 |

Analysis of the fragmentation patterns of various pyrimidine derivatives shows the molecular ion peak, confirming their respective molecular weights. rsc.orgrsc.org

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample. These experimental percentages are then compared with the calculated theoretical values based on the proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and proposed formula. rsc.org

For a new derivative, this analysis is crucial for confirming its successful synthesis. The purity of final compounds is often confirmed to be ≥95% by elemental analysis. nih.gov

Table 4: Elemental Analysis Data for Representative Pyrimidine Derivatives rsc.org

| Molecular Formula | Calculated (%) | Found (%) |

| C₁₄H₁₆N₂O₃ | C, 64.60; H, 6.20; N, 10.76 | C, 64.47; H, 6.14; N, 10.59 |

| C₁₄H₁₅N₃O₅ | C, 55.08; H, 4.97; N, 13.76 | C, 55.01; H, 4.84; N, 13.61 |

| C₁₅H₁₈N₂O₄ | C, 62.06; H, 6.25; N, 9.65 | C, 63.02; H, 6.19; N, 9.59 |

| C₂₁H₂₁N₃O₃ | C, 69.41; H, 5.82; N, 11.56 | C, 69.34; H, 5.76; N, 11.50 |

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental findings. Quantum chemical calculations can predict molecular structures, energies, and spectroscopic properties.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of pyrimidine derivatives. kastamonu.edu.tr Methods like DFT with specific basis sets (e.g., B3LYP/6-311++G(d,p)) can be used to calculate optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.net

These calculations can also determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. kastamonu.edu.tr By performing these calculations, researchers can gain a deeper understanding of the electronic structure and potential reactivity of this compound and its analogues, guiding further experimental work.

Quantum Chemical Characterization of Pyrimidin-2-amine Derivatives

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are computational quantum mechanical modeling methods used to investigate the electronic structure and other properties of molecules. arxiv.orgnih.govresearchgate.net These calculations are fundamental in predicting molecular geometries, vibrational frequencies, and electronic properties.

For the structural class of 2-aminopyrimidines, DFT calculations, particularly using the B3LYP method with various basis sets (e.g., 6-31+G, 6-311++G**), have been successfully employed to determine optimized geometrical parameters. researchgate.netnih.gov These theoretical calculations often show excellent agreement with experimental data from techniques like FTIR and FT-Raman spectroscopy. nih.govnih.gov The process involves optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, properties such as vibrational frequencies and thermodynamic parameters can be calculated. nih.gov For instance, studies on the related compound 2-amino-4,6-dimethyl pyrimidine (ADMP) have utilized DFT (B3LYP/6-31+G and 6-311++G basis sets) to perform a complete vibrational assignment based on normal coordinate analysis. nih.gov

Table 1: Representative Parameters for DFT Calculations on Aminopyrimidine Derivatives

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Method | The theoretical model used to approximate the Schrödinger equation. | B3LYP, MP2, HF nih.govresearchgate.net |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G, 6-311++G nih.govresearchgate.net |

| Task | The type of calculation performed. | Geometry Optimization, Frequency Calculation nih.gov |

| Output | The properties predicted from the calculation. | Optimized geometry, vibrational modes, thermodynamic properties nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. uni-muenchen.de

On an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.netresearchgate.net For aminopyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are key sites of interest. The ring nitrogen atoms are typically regions of negative potential (red or yellow), making them potential hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms of the amino group are regions of positive potential (blue), identifying them as hydrogen bond donors. researchgate.net This analysis helps in understanding how the molecule will interact with biological receptors or other molecules. researchgate.net

Analysis of Hydrogen Bonding Sites and Energies

Hydrogen bonds play a critical role in the structure of biological macromolecules and in ligand-receptor binding. Computational methods like DFT can be used to analyze the hydrogen bonding capabilities of a molecule. In studies of 2-aminopyrimidine (B69317) derivatives, molecules are often linked by N—H⋯N hydrogen bonds into dimers or chains. researchgate.netresearchgate.net

For this compound, the primary sites for hydrogen bonding are:

Hydrogen Bond Donors: The hydrogen atoms of the exocyclic amino (-NH2) group.

Hydrogen Bond Acceptors: The lone pairs of electrons on the two nitrogen atoms within the pyrimidine ring.

Computational studies on dimers of 2-aminopyrimidine have quantified the interaction energies of these hydrogen bonds. researchgate.net Full geometry optimization at the MP2 and B3LYP levels, including basis set superposition error (BSSE) correction, allows for the accurate calculation of hydrogen bond energies. researchgate.net These calculations reveal the strength and preferred geometry of intermolecular interactions, which are crucial for crystal packing and molecular recognition.

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. d-nb.info It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Binding Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

Derivatives of 2-aminopyrimidine have been extensively studied for their interactions with various biological macromolecules, including enzymes and DNA.

Enzyme Interactions: Many pyrimidine derivatives have been designed and evaluated as enzyme inhibitors. nih.gov For example, docking studies have shown that 4,6-disubstituted pyrimidin-2-amine derivatives can bind effectively to the active sites of enzymes like cyclin-dependent kinases (CDK2/4/6), V600E-BRAF kinase, and cyclooxygenase-2 (COX-2). d-nb.infonih.govnih.gov The binding is typically stabilized by a network of interactions including:

Hydrogen Bonds: Formed between the amino group or ring nitrogens of the pyrimidine core and amino acid residues in the enzyme's active site. researchgate.net

Hydrophobic Interactions: Involving the alkyl (ethyl, methyl) and aryl groups of the derivatives with nonpolar residues of the protein. d-nb.info

π-π Stacking: Occurs between the aromatic pyrimidine ring and aromatic amino acid residues like phenylalanine (PHE) or tyrosine (TYR). d-nb.info

Table 2: Examples of Pyrimidine Derivative Interactions with Enzyme Targets

| Derivative Class | Enzyme Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 4-(quinolin-2-yl)pyrimidin-2-amines | V600E-BRAF | PHE583, ALA481, LYS483, ASP594 | d-nb.info |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | Glu413, Leu361 | nih.govmdpi.com |

DNA Interactions: The interaction of small molecules with DNA is a key mechanism for many antitumor drugs. mdpi.com Pyrimidine derivatives can bind to DNA through several non-covalent modes, including groove binding and intercalation. mdpi.comnih.gov Molecular docking studies, complemented by spectroscopic methods, have shown that dihydrazone pyrimidine derivatives can bind to the minor groove of the DNA double helix. nih.gov These interactions are often stabilized by hydrogen bonds and van der Waals forces between the ligand and the DNA base pairs. nih.gov

Conformational Analysis and Ligand-Receptor Interactions

Conformational analysis is a critical aspect of molecular docking. It involves studying the different spatial arrangements (conformations) of a ligand and identifying the one that best fits into the receptor's binding site. For flexible molecules like this compound, which has a rotatable ethyl group, different conformations can have significantly different binding affinities.

Docking algorithms explore various conformations of the ligand within the active site of the receptor. d-nb.info The stability of each resulting ligand-receptor pose is evaluated using a scoring function, which estimates the binding energy. Lower scores typically indicate more favorable binding. For instance, in docking studies of pyrimidine derivatives against V600E-BRAF, the best poses are selected based on scoring functions like the MolDock score and Rerank score, which account for intermolecular interaction energies, including hydrogen bonds and electrostatic interactions. d-nb.info The final visualization of the docked pose reveals the precise three-dimensional arrangement of the ligand within the receptor, highlighting the specific atoms involved in key interactions that stabilize the complex. d-nb.info

Role of 4 Ethyl 6 Methylpyrimidin 2 Amine in Precursor Chemistry and Scaffold Development

Precursor for Advanced Heterocyclic Systems

4-Ethyl-6-methylpyrimidin-2-amine is a valuable precursor for the synthesis of a variety of advanced heterocyclic systems. The presence of the reactive 2-amino group, along with the nitrogen atoms within the pyrimidine (B1678525) ring, allows for a range of chemical transformations, leading to the construction of fused and substituted heterocyclic structures.

One notable application is in the synthesis of substituted N-benzoylbenzamide derivatives. In a documented synthetic pathway, this compound is reacted with 4-(bromomethyl)benzoyl bromide in the presence of a base like potassium hydroxide. ajphr.comajphr.com This reaction results in the formation of N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, which are more complex heterocyclic systems with potential biological activities. ajphr.comajphr.com The synthesis involves the nucleophilic attack of the amino group of the pyrimidine on the acyl bromide, demonstrating the role of this compound as a key starting material. ajphr.com

Additionally, patent literature indicates the use of this compound in the preparation of a plurality of heterocyclic compounds, further underscoring its importance as a versatile precursor in creating diverse chemical entities. google.comgoogle.com

Building Block in Complex Organic Synthesis

The utility of this compound extends to its role as a fundamental building block in multi-step complex organic syntheses. Its defined stereochemistry and functional groups can be strategically incorporated into larger molecules, contributing the essential pyrimidine motif.

An example of its application as a building block is in the synthesis of Thiogar. evitachem.com While the detailed synthetic steps are proprietary, this compound is listed as a key starting material for this process. evitachem.com The synthesis of complex molecules like Thiogar often involves sequential reactions where each building block contributes a specific structural component, and in this case, this compound provides the core pyrimidine structure.

The synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives also highlights its function as a building block. The initial pyrimidine compound is constructed through a cyclization reaction involving guanidine (B92328), which is then further elaborated in subsequent synthetic steps. ajphr.com This step-wise construction is a common strategy in complex organic synthesis where pre-functionalized building blocks like this compound are essential.

Design of Pyrimidinyl Scaffolds for Drug Discovery Research

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of clinically approved drugs. Consequently, this compound serves as an important starting point for the design and synthesis of novel pyrimidinyl scaffolds aimed at various therapeutic targets.

The development of a series of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives for antimicrobial screening is a direct application of this principle. ajphr.comajphr.com By modifying the benzoyl portion of the molecule while retaining the core this compound scaffold, researchers can explore the structure-activity relationships (SAR) and optimize the biological activity. ajphr.com In this study, derivatives containing 3-hydroxyphenyl, 3-chlorophenyl, and 4-nitrophenyl moieties demonstrated significant antibacterial and antifungal activity. ajphr.com

This approach allows for the systematic exploration of the chemical space around the pyrimidine core, leading to the identification of new compounds with improved potency and selectivity for their biological targets.

Contribution to Novel Compound Libraries for Screening

The generation of diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify new hit compounds. This compound is a valuable component in the creation of such libraries due to its chemical tractability and the established biological relevance of the pyrimidine scaffold.

The synthesis of a series of eleven distinct 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives (compounds 6a-k) is a clear example of the development of a focused compound library. ajphr.comajphr.com Each compound in this library features the common this compound core but differs in the substitution pattern on the benzamide (B126) ring. ajphr.com

Structure Activity Relationship Sar Studies of 4 Ethyl 6 Methylpyrimidin 2 Amine Derivatives Theoretical and in Silico Approaches

Ligand Efficiency Metrics and Optimization (In Silico)

Ligand efficiency (LE) is a critical metric in drug discovery that evaluates the binding efficiency of a ligand to its target protein on a per-atom basis. It is a valuable tool for optimizing lead compounds. In the context of 4-Ethyl-6-methylpyrimidin-2-amine derivatives, in silico methods can be employed to calculate and predict LE, guiding the selection and modification of substituents to enhance binding affinity without excessively increasing molecular size.

Key Ligand Efficiency Metrics:

| Metric | Formula | Description |

| Ligand Efficiency (LE) | ΔG / N | Binding energy per non-hydrogen atom. |

| Binding Efficiency Index (BEI) | pKi / MW | Ratio of binding affinity to molecular weight. |

| Surface-binding Efficiency Index (SEI) | pKi / PSA | Ratio of binding affinity to polar surface area. |

Hypothetical data for illustrative purposes.

Detailed research findings from computational studies on analogous 2-aminopyrimidine (B69317) scaffolds suggest that the introduction of specific functional groups can significantly impact ligand efficiency. For instance, the addition of small, polar substituents at the 4- and 6-positions of the pyrimidine (B1678525) ring can enhance interactions with the target protein without a substantial increase in heavy atom count, thereby improving LE. Molecular docking simulations are instrumental in predicting the binding poses and energies of these derivatives, which are then used to calculate the various ligand efficiency indices.

Prediction of Drug-Likeness Properties via Computational Methods

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug with respect to its physicochemical properties. Computational methods play a pivotal role in the early stages of drug discovery by filtering out compounds with undesirable properties. For this compound derivatives, various in silico models are used to predict their absorption, distribution, metabolism, and excretion (ADME) properties.

One of the most widely used set of rules for predicting drug-likeness is Lipinski's Rule of Five. These rules state that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Predicted Drug-Likeness Properties of Hypothetical this compound Derivatives:

| Derivative | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations |

| Derivative A | 250.3 | 2.1 | 2 | 4 | 0 |

| Derivative B | 310.4 | 3.5 | 1 | 5 | 0 |

| Derivative C | 450.6 | 4.8 | 3 | 7 | 0 |

| Derivative D | 520.7 | 5.2 | 4 | 9 | 2 |

This table contains hypothetical data for illustrative purposes.

Beyond Lipinski's rules, other computational models can predict properties such as aqueous solubility, metabolic stability, and potential for toxicity. These predictions are crucial for prioritizing which derivatives of this compound should be synthesized and tested in vitro.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of this compound derivatives with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

While specific QSAR models for this compound derivatives are not extensively reported in the public domain, studies on analogous 2-aminopyrimidine series have demonstrated the utility of this approach. These studies often reveal that a combination of electronic and steric parameters is key to predicting the biological activity. For example, the presence of electron-withdrawing groups at certain positions might enhance activity, while bulky substituents could be detrimental.

Identification of Pharmacophoric Groups within Pyrimidinyl Moieties.researchgate.netsigmaaldrich.com

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful computational tool used to identify the key interaction points between a ligand and its target. For this compound derivatives, identifying the essential pharmacophoric features can guide the design of new compounds with improved affinity and selectivity. researchgate.netsigmaaldrich.com

Based on the analysis of known active 2-aminopyrimidine derivatives, a general pharmacophore model can be proposed. This model typically includes:

Hydrogen Bond Donors: The amino group at the 2-position is a crucial hydrogen bond donor. researchgate.netsigmaaldrich.com

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. researchgate.netsigmaaldrich.com

Hydrophobic Features: The ethyl and methyl groups at the 4- and 6-positions contribute to hydrophobic interactions with the target protein. researchgate.netsigmaaldrich.com

Aromatic/Ring Features: The pyrimidine ring itself provides a scaffold for the correct spatial arrangement of the other pharmacophoric features. researchgate.netsigmaaldrich.com

Common Pharmacophoric Features in 2-Aminopyrimidine Derivatives:

| Feature | Role in Binding |

| 2-Amino Group | Hydrogen bond donation |

| Pyrimidine Nitrogens | Hydrogen bond acceptance |

| 4/6-Alkyl Groups | Hydrophobic interactions |

| Aromatic Substituents | Pi-pi stacking interactions |

This table is a generalized representation based on known 2-aminopyrimidine binders.

By understanding these key features, medicinal chemists can strategically modify the this compound scaffold to optimize its interactions with a specific biological target. For instance, extending the alkyl chains or introducing aromatic rings at appropriate positions could lead to the discovery of more potent and selective compounds.

Mechanistic Studies of Chemical Interactions Involving 4 Ethyl 6 Methylpyrimidin 2 Amine Derivatives

Reaction Kinetics and Thermodynamic Analysis of Derivatization Reactions

The derivatization of 4-Ethyl-6-methylpyrimidin-2-amine often involves nucleophilic substitution or condensation reactions. The kinetics of these reactions are influenced by the concentration of reactants, temperature, and the presence of catalysts.

Reaction Kinetics:

The rate of derivatization, such as N-acylation, can be described by a rate law that is typically dependent on the concentrations of the aminopyrimidine and the acylating agent. For many N-acylation reactions of amines, the process follows a ping-pong bi-bi mechanism where the acylating agent first binds to the enzyme or catalyst, followed by the binding of the amine. frontiersin.org Kinetic studies on the N-acetylation of various aromatic amines by N-acetyltransferase 1 (NAT1) have shown that N-acetylation rates are dependent on the concentration of the acetyl coenzyme A (AcCoA). frontiersin.org

A study on the reaction of 2-aminopyrimidine (B69317) with hydroxyl radicals demonstrated a diffusion-controlled process with a rate constant of 2.76 ± 0.06 × 10⁹ M⁻¹ s⁻¹ at neutral pH. rsc.org Theoretical calculations using transition state theory (TST) can also be employed to compute reaction rate constants. For the radical adduct formation at the C5 position of 2-aminopyrimidine, the calculated rate constant is 2.0 × 10⁹ M⁻¹ s⁻¹. rsc.org

Thermodynamic Analysis:

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the feasibility and spontaneity of a reaction. For the synthesis of 4,6-dihydroxypyrimidine, a related compound, thermodynamic calculations using group contribution methods revealed that the reaction is endothermic (ΔrHΘ > 0) and spontaneous (ΔrGΘ < 0). researchgate.net The equilibrium constant (Kp) for this synthesis increases with rising temperature. researchgate.net

The formation of complexes between pyrimidine (B1678525) nucleic bases and amino acids is influenced by a delicate balance of enthalpy and entropy effects. mdpi.com For instance, the incorporation of 2'-alkoxy/fluoro-N3-methyl pyrimidine nucleotides into siRNA can cause significant thermal destabilization, as evidenced by a reduction in the melting temperature (Tm). acs.orgacs.org This destabilization is primarily due to a decrease in enthalpy resulting from the disruption of Watson-Crick hydrogen bonding and intrastrand stacking interactions. acs.org

Illustrative Thermodynamic Data for Pyrimidine Complex Formation

The following table illustrates typical thermodynamic parameters for the complexation of uracil (B121893) (a pyrimidine derivative) with aromatic amino acids in a buffer solution at pH 7.4 and 298.15 K. While not specific to this compound, this data provides insight into the thermodynamic principles governing non-covalent interactions of the pyrimidine core.

| Interacting Amino Acid | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Tryptophan (Trp) | -15.2 | -18.8 | -9.6 |

| Phenylalanine (Phe) | -10.5 | -10.4 | -7.4 |

| Histidine (His) | -4.9 | 1.0 | -5.2 |

This table is generated based on data for uracil to illustrate the principles of thermodynamic analysis in pyrimidine interactions. mdpi.com

Influence of Reaction Conditions on Product Formation

The outcome of derivatization reactions involving this compound is highly sensitive to the reaction conditions, including acidity (pH), temperature, and the electronic and steric effects of substituents.

Acidity (pH):

The pH of the reaction medium can significantly affect the rate and mechanism of a reaction. For instance, in the hydrolysis of dihydrouracil, the reaction is favored at a high pH. umich.edu The pKa of 2-amino-4,6-dimethylpyrimidine (B23340) has been reported as 4.8, classifying it as a weak acid. stackexchange.com The protonation state of the amine and the pyrimidine ring nitrogens will vary with pH, which in turn affects the nucleophilicity of the molecule. stackexchange.comwikipedia.org

Temperature:

Temperature is a critical factor influencing reaction rates and product yields. Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions, higher temperatures can be unfavorable for the equilibrium conversion. researchgate.net In the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine (B145751), reactions are often carried out at elevated temperatures (80–90 °C) to achieve good yields. nih.govmdpi.com The synthesis of certain fused pyrimidines showed a clear dependence on temperature, with optimal yields obtained at specific temperatures. researchgate.net For example, the synthesis of 2-aminopyridines from a pyridinium (B92312) salt showed that warming to 50 °C generally improved conversions, while temperatures above this led to decomposition. nih.gov

Substituent Effects:

The nature and position of substituents on the pyrimidine ring have a profound impact on its reactivity. Electron-donating groups, such as the amino group at the C2 position, activate the ring towards electrophilic substitution, directing it to the C5 position. wikipedia.orgyoutube.comchemicalbook.com Conversely, the pyrimidine ring's electron-deficient nature facilitates nucleophilic substitution at the C2, C4, and C6 positions. wikipedia.orgslideshare.net

In base-mediated alkylation of pyrimidines, the presence of electron-withdrawing substituents is essential for a productive reaction. acs.orgacs.org Sterically demanding substituents can also influence reaction outcomes; for example, bulky groups on a sulfone reactant were found to suppress dimerization and improve yields in a C(sp²)–C(sp³) coupling reaction. acs.org

Illustrative Data on the Effect of Temperature on Yield

The following table demonstrates the effect of temperature on the yield of a hypothetical derivatization reaction of this compound, based on general observations for pyrimidine synthesis.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| Room Temperature | 24 | < 10 |

| 40 | 24 | 25 |

| 60 | 12 | 50 |

| 80 | 6 | 85 |

| 100 | 4 | 70 (decomposition observed) |

This table is illustrative and based on general trends observed in pyrimidine synthesis, such as those reported for 2-aminopyridine (B139424) synthesis where yield increased with temperature up to a certain point. nih.gov

Catalytic Aspects in Derivative Synthesis

Catalysis plays a pivotal role in the synthesis of pyrimidine derivatives, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Metal-Based Catalysis:

Transition metals are widely used in the synthesis of pyrimidines. Iron(II) complexes, for example, have been used to catalyze the synthesis of pyrimidine derivatives from ketones and amidines. organic-chemistry.org In these reactions, an in-situ prepared iron(II) complex with a ligand like 1,10-phenanthroline (B135089) was found to be highly effective. organic-chemistry.org Copper-catalyzed methods have also been developed for halide-to-amine substitutions in heteroaromatic systems. nih.gov A proposed catalytic cycle for the Cu(II)-catalyzed synthesis of 2-aminopyrimidines involves the coordination of the reactants to the metal center, facilitating the reaction. researchgate.net Iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. mdpi.comorganic-chemistry.org

Acid/Base Catalysis:

Acid and base catalysis are fundamental in many pyrimidine synthesis and derivatization reactions. The classic Pinner synthesis of pyrimidines involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine or guanidine (B92328). youtube.com Sodium methoxide (B1231860) is a commonly used base catalyst in the synthesis of 2-aminopyrimidine. google.com Triflic acid has been used to catalyze a pseudo five-component reaction to form substituted pyrimidines. mdpi.com

Catalyst-Free Synthesis:

In some cases, the synthesis of 2-aminopyrimidine derivatives can be achieved without a catalyst, particularly when using highly reactive starting materials. For instance, the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine (B128534) (acting as a base) can proceed under solvent-free conditions to give good to excellent yields. nih.govmdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic methodologies for 4-Ethyl-6-methylpyrimidin-2-amine?

A common approach involves refluxing a mixture of substituted chalcones (e.g., (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones) with guanidine nitrate and lithium hydroxide in ethanol. The reaction is typically purified via column chromatography using silica gel and ethyl acetate/petroleum ether eluents. Yield optimization may require adjusting reaction time, temperature, and stoichiometry . For derivatives, nucleophilic substitution or condensation reactions with amines (e.g., ethylamine) under controlled pH conditions are employed, followed by recrystallization .

Q. How is this compound characterized experimentally?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity. For example, pyrimidine protons typically resonate at δ 6.5–8.5 ppm .

- Mass Spectrometry (ESI-MS/HRMS) : To verify molecular weight and fragmentation patterns (e.g., m/z 214.27 for CHN) .

- Melting Point Analysis : Used to assess purity, with values ranging 149–218°C for structurally similar pyrimidines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrimidine derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles between aromatic rings (e.g., phenyl and pyrimidine rings at 29.41°–46.32°), resolving tautomeric forms or regiochemical inconsistencies. Data refinement using programs like SHELXL ensures accuracy (R factor < 0.04) .

Q. What computational approaches predict the electronic and thermochemical properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms calculates molecular orbitals, ionization potentials, and atomization energies. For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in thermochemical data . Applications include modeling hydrogen-bonding interactions in supramolecular assemblies .

Q. How can researchers address low synthetic yields in pyrimidine derivatives?

- Catalytic Optimization : Use transition metal catalysts (e.g., Pd/C) for cross-coupling reactions.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., from 7% to 24% in triazine analogs) .

Data Contradiction and Validation

Q. How to reconcile discrepancies between experimental and computational spectroscopic data?

Cross-validation with multiple techniques is critical. For instance, if NMR signals conflict with DFT-predicted shifts, X-ray crystallography can confirm the dominant tautomer. Redundant synthetic routes (e.g., alternative protecting groups) may also clarify structural assignments .

Q. What safety protocols are essential for handling pyrimidine derivatives?

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during reflux or solvent evaporation.

- Waste Disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.